molecular formula C13H17N3O4 B13811634 (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B13811634
M. Wt: 279.29 g/mol
InChI Key: ZUUYPZVICLRSKZ-VIFPVBQESA-N
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Description

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes palladium-catalyzed cross-coupling reactions with various aryl halides .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amino derivatives .

Scientific Research Applications

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t9-/m0/s1

InChI Key

ZUUYPZVICLRSKZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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